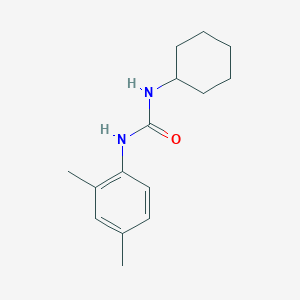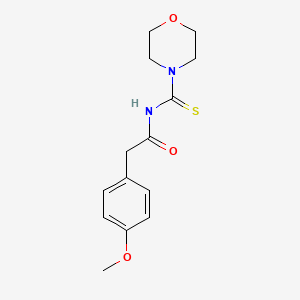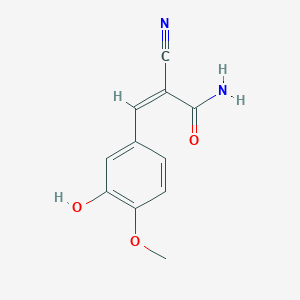
2-cyclohexyl-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclohexyl-N-(4-methylphenyl)acetamide (CMA) is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. CMA belongs to the family of N-phenylacetamide derivatives, which have been found to possess various biological activities such as analgesic, anti-inflammatory, and anticonvulsant effects.
Mécanisme D'action
The mechanism of action of 2-cyclohexyl-N-(4-methylphenyl)acetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. 2-cyclohexyl-N-(4-methylphenyl)acetamide has been found to enhance the inhibitory effects of GABA and reduce the excitatory effects of glutamate, leading to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(4-methylphenyl)acetamide has been found to affect various biochemical and physiological processes in the body. Studies have shown that 2-cyclohexyl-N-(4-methylphenyl)acetamide can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its anti-inflammatory effects. 2-cyclohexyl-N-(4-methylphenyl)acetamide has also been found to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase, suggesting its potential use in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-cyclohexyl-N-(4-methylphenyl)acetamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. 2-cyclohexyl-N-(4-methylphenyl)acetamide has also been found to exhibit low toxicity, making it a safe compound for lab experiments. However, one of the limitations of 2-cyclohexyl-N-(4-methylphenyl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2-cyclohexyl-N-(4-methylphenyl)acetamide. One potential direction is to investigate its potential use in the treatment of chronic pain and inflammation. Another direction is to explore its potential use in the treatment of epilepsy. Further studies are also needed to understand the mechanism of action of 2-cyclohexyl-N-(4-methylphenyl)acetamide and its effects on various biochemical and physiological processes in the body. Additionally, the development of more water-soluble derivatives of 2-cyclohexyl-N-(4-methylphenyl)acetamide could improve its potential use in vivo.
Méthodes De Synthèse
The synthesis of 2-cyclohexyl-N-(4-methylphenyl)acetamide involves the reaction of cyclohexylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white crystalline solid. The yield of 2-cyclohexyl-N-(4-methylphenyl)acetamide obtained through this method is around 60%.
Applications De Recherche Scientifique
2-cyclohexyl-N-(4-methylphenyl)acetamide has been found to possess various biological activities, making it a potential candidate for drug development. Studies have shown that 2-cyclohexyl-N-(4-methylphenyl)acetamide has analgesic and anti-inflammatory effects, making it a potential treatment for chronic pain and inflammation. 2-cyclohexyl-N-(4-methylphenyl)acetamide has also been found to exhibit anticonvulsant activity, suggesting its potential use in the treatment of epilepsy.
Propriétés
IUPAC Name |
2-cyclohexyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12-7-9-14(10-8-12)16-15(17)11-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMUDBOKPBFTRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}oxy)-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B5821630.png)


![4-iodo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5821657.png)

![5-(2-thienyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5821669.png)


![2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5821699.png)

![4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate](/img/structure/B5821712.png)


![1-(2-furylmethyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5821738.png)